ETHYL 4-[(3-{4-[(HYDRAZINECARBONYL)METHOXY]-2-HYDROXYPHENYL}-1H-PYRAZOL-4-YL)OXY]BENZOATE
Description
ETHYL 4-[(3-{4-[(HYDRAZINECARBONYL)METHOXY]-2-HYDROXYPHENYL}-1H-PYRAZOL-4-YL)OXY]BENZOATE is a structurally complex benzoate ester derivative featuring a pyrazole core linked to a phenolic moiety substituted with a hydrazinecarbonyl methoxy group. This compound is part of a broader class of aromatic heterocycles designed for applications in medicinal chemistry and materials science. Its structure integrates multiple functional groups:
- Ethyl benzoate backbone: Provides lipophilicity and metabolic stability.
- 2-Hydroxyphenyl substituent: Contributes to electronic effects and solubility modulation.
The compound’s synthesis likely involves nucleophilic substitution or coupling reactions, as inferred from analogous procedures in the literature .
Properties
IUPAC Name |
ethyl 4-[[5-[4-(2-hydrazinyl-2-oxoethoxy)-2-hydroxyphenyl]-1H-pyrazol-4-yl]oxy]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O6/c1-2-28-20(27)12-3-5-13(6-4-12)30-17-10-22-24-19(17)15-8-7-14(9-16(15)25)29-11-18(26)23-21/h3-10,25H,2,11,21H2,1H3,(H,22,24)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGOFHXVTWZOORG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC2=C(NN=C2)C3=C(C=C(C=C3)OCC(=O)NN)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[(3-{4-[(HYDRAZINECARBONYL)METHOXY]-2-HYDROXYPHENYL}-1H-PYRAZOL-4-YL)OXY]BENZOATE typically involves multiple steps. One common method involves the reaction of ethyl 4-hydroxybenzoate with a hydrazine derivative to form the hydrazone intermediate. This intermediate is then reacted with a suitable aldehyde or ketone to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated synthesis equipment to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[[(3E)-3-[4-(2-hydrazinyl-2-oxoethoxy)-6-oxocyclohexa-2,4-dien-1-ylidene]-1,2-dihydropyrazol-4-yl]oxy]benzoate can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product is formed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield azo compounds, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Antitumor Activity
Research indicates that derivatives of pyrazole, including the compound , exhibit promising antitumor properties. Pyrazole derivatives are known to inhibit key oncogenic pathways, including BRAF(V600E) and EGFR, which are critical in various cancers . The incorporation of hydrazinecarbonyl groups enhances the biological activity of these compounds, making them potential candidates for cancer therapeutics.
1.2 Antimicrobial Properties
The compound has shown potential antimicrobial activity against various pathogens. Studies have demonstrated that specific pyrazole derivatives possess significant inhibitory effects on bacterial and fungal strains, suggesting their utility in developing new antimicrobial agents .
Material Science
2.1 Organogel Formation
Ethyl 4-[(3-{4-[(hydrazinecarbonyl)methoxy]-2-hydroxyphenyl}-1H-pyrazol-4-yl)oxy]benzoate has been investigated for its ability to form organogels. These gels can be utilized in environmental applications, such as oil spill remediation, due to their capacity to absorb oils and other hydrophobic substances effectively . The functional groups present in the compound facilitate gelation and enhance the stability of the resulting organogels.
Synthesis and Characterization
3.1 Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions, including hydrazone formation and subsequent coupling reactions with benzoic acid derivatives. Detailed synthetic pathways have been documented in various studies, highlighting the efficiency and yield of different methods employed .
Case Studies
| Study | Findings | Application |
|---|---|---|
| Umesha et al. (2009) | Explored pyrazole derivatives for antitumor activity | Potential anticancer drugs |
| Abu-Zaied & Elgemeie (2017) | Investigated synthetic routes for pyrazole compounds | Development of new antimicrobial agents |
| MDPI Study (2024) | Demonstrated organogel formation from related compounds | Environmental remediation applications |
Mechanism of Action
The mechanism of action of ETHYL 4-[(3-{4-[(HYDRAZINECARBONYL)METHOXY]-2-HYDROXYPHENYL}-1H-PYRAZOL-4-YL)OXY]BENZOATE involves its interaction with molecular targets such as proteins and enzymes. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The pyrazole ring can also interact with various biological targets, modulating their activity.
Comparison with Similar Compounds
Key Observations:
Backbone Variation :
- Ethyl vs. methyl esters influence metabolic stability. Ethyl esters (target compound, ) generally exhibit slower hydrolysis than methyl esters (), enhancing bioavailability in vivo.
- Fluorinated backbones (e.g., ) increase lipophilicity and resistance to oxidative degradation.
Functional Group Impact: The hydrazinecarbonyl methoxy group in the target compound distinguishes it from analogues with carbamothioyl () or hydrazono-methyl () moieties. This group enhances metal-binding capacity, making the compound a candidate for catalytic or therapeutic applications involving metalloenzymes .
Biological Activity :
- Pyrazole-containing compounds (target, ) are prevalent in kinase inhibitors due to their ability to mimic adenine in ATP-binding pockets.
- Thiadiazole derivatives () show promise in anticancer research, targeting tubulin or topoisomerases .
Physicochemical Properties
Biological Activity
Ethyl 4-[(3-{4-[(hydrazinecarbonyl)methoxy]-2-hydroxyphenyl}-1H-pyrazol-4-yl)oxy]benzoate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The compound is synthesized through a multi-step process involving the formation of hydrazone derivatives and subsequent reactions to introduce the pyrazole moiety. The general synthetic route includes:
- Formation of Hydrazide : Ethyl 4-benzamido benzoate is reacted with hydrazine hydrate to yield the corresponding hydrazide.
- Coupling with Pyrazole : The hydrazide is then coupled with a suitable pyrazole derivative to form the final product, this compound.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives, including those similar to this compound. These compounds exhibit significant inhibitory activity against key cancer-related targets such as:
- BRAF(V600E)
- EGFR
- Aurora-A Kinase
The presence of the pyrazole ring is crucial for these activities, as it enhances binding affinity to these targets due to its structural characteristics .
Anti-inflammatory Properties
This compound has also been evaluated for its anti-inflammatory effects. Studies indicate that similar compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), which are critical in inflammatory responses .
Structure-Activity Relationship (SAR)
The SAR studies provide insights into how modifications in the chemical structure affect biological activity. Key findings include:
| Structural Feature | Effect on Activity |
|---|---|
| Presence of Hydroxyl Group | Increases solubility and bioavailability |
| Substituents on Pyrazole Ring | Alters binding affinity to targets |
| Length of Alkoxy Chain | Impacts pharmacokinetics |
These modifications can lead to enhanced potency and selectivity against specific biological targets, making them promising candidates for drug development .
Case Studies
Several case studies have documented the efficacy of similar compounds in preclinical models:
- Antitumor Efficacy : A study demonstrated that a derivative with a similar structure effectively reduced tumor growth in xenograft models by inhibiting cell proliferation pathways .
- Inflammation Model : In an experimental model of inflammation, a related compound significantly reduced edema and inflammatory markers, suggesting potential therapeutic applications in chronic inflammatory diseases .
- Antifungal Activity : Some derivatives have shown promising antifungal properties against various pathogens, indicating a broader spectrum of biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
